6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 380187-39-3) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula of the compound is C21H17N3O3 with a molecular weight of 359.38 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group at position 6 and a carboxylic acid group at position 4.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines including Hela, MCF7, and HCT-116. Notably, it showed an IC50 value of 2.59 µM against Hela cells, which is comparable to doxorubicin (IC50 = 2.35 µM) .
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Specifically, it was observed to cause S-phase arrest in Hela cells and G2/M phase arrest in MCF7 cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine | Hela | 2.59 | S-phase arrest and apoptosis |
Doxorubicin | Hela | 2.35 | Standard chemotherapy agent |
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine | MCF7 | 4.66 | G2/M phase arrest |
Doxorubicin | MCF7 | 4.57 | Standard chemotherapy agent |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Certain derivatives demonstrated promising activity through in vitro assays . Molecular docking studies suggested that these compounds bind effectively to pantothenate synthetase from M. tuberculosis, indicating their potential as lead candidates for tuberculosis treatment.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by the nature of substitutions on the phenyl rings:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances anticancer activity by stabilizing the molecular structure and improving binding interactions with biological targets.
- Comparative Analysis : Compounds with different substitutions were compared to assess their efficacy; those with para-substituted phenyl groups showed varied activities depending on electronic characteristics .
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- Study on Anticancer Activity : A study synthesized multiple derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions led to enhanced potency against selected cancer types .
- Antitubercular Evaluation : Another study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their subsequent testing against M. tuberculosis strains revealed significant inhibitory effects .
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-8-10-16(27-2)11-9-14)22-20(19)24(23-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDWQLZCIKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.